Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate

Description

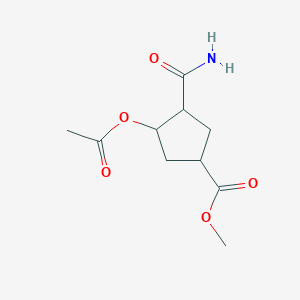

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate is a cyclopentane derivative featuring two key functional groups: an acetyloxy (OAc) moiety at position 3 and a carbamoyl (CONH₂) group at position 4, with a methyl ester at the carboxylate position. This compound is likely utilized in pharmaceutical or organic synthesis as an intermediate, given the prevalence of carbamoyl and ester groups in bioactive molecules.

Properties

CAS No. |

23722-86-3 |

|---|---|

Molecular Formula |

C10H15NO5 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

methyl 3-acetyloxy-4-carbamoylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H15NO5/c1-5(12)16-8-4-6(10(14)15-2)3-7(8)9(11)13/h6-8H,3-4H2,1-2H3,(H2,11,13) |

InChI Key |

RDZJZDOBHNJWAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC(CC1C(=O)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate typically involves multiple steps. One common method includes the esterification of 3-hydroxy-4-carbamoylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The resulting ester is then acetylated using acetic anhydride and a base such as pyridine to introduce the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to break down the molecule.

Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Hydrolysis: 3-hydroxy-4-carbamoylcyclopentanecarboxylic acid and methanol.

Oxidation: Various oxidized derivatives depending on the conditions.

Substitution: Products with different functional groups replacing the acetyloxy group.

Scientific Research Applications

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Differences |

|---|---|---|---|---|

| This compound | Not Provided | C₁₀H₁₅NO₅ (inferred) | Acetyloxy, carbamoyl, methyl ester | Target compound; dual polar groups |

| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | Amino, methyl ester | Amino vs. acetyloxy/carbamoyl |

| Methyl 3-oxocyclopentanecarboxylate | 32811-75-9 | C₇H₁₀O₃ | Ketone, methyl ester | Ketone vs. acetyloxy/carbamoyl |

| (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid | 96382-85-3 | C₈H₁₂O₄ | Methoxycarbonyl, carboxylic acid | Carboxylic acid vs. methyl ester |

Key Observations :

- Functional Groups: The acetyloxy and carbamoyl groups in the target compound enhance polarity and hydrogen-bonding capacity compared to analogs like Methyl 3-aminocyclopentanecarboxylate (amine) or Methyl 3-oxocyclopentanecarboxylate (ketone). This may influence solubility and bioavailability .

Biological Activity

Methyl 3-(acetyloxy)-4-carbamoylcyclopentanecarboxylate is a compound of interest due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.24 g/mol

- CAS Number : Not specified in the search results.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Effects

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways.

The biological activity of this compound is hypothesized to be mediated through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to reduced cellular function.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to cell death in cancerous cells.

- Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest in the G1 phase, preventing cancer cells from dividing.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested pathogens, indicating moderate antibacterial activity.

- Cytotoxicity in Cancer Cells : In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | MIC: 32-128 µg/mL; IC50: 25 µM |

| Similar Compound A | Structure | Antimicrobial only | MIC: 64-256 µg/mL |

| Similar Compound B | Structure | Anticancer only | IC50: 30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.